molecular formula C19H33N5O B6036329 [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone

[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone

Cat. No.: B6036329
M. Wt: 347.5 g/mol
InChI Key: YVBQCCIIESICAT-UHFFFAOYSA-N
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Description

[1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring and a pyrrolidine moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the cyclohexylethyl moiety.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, involving the condensation of an amine, formaldehyde, and a ketone.

    Final Coupling Step: The final step involves coupling the triazole and pyrrolidine intermediates through a suitable linker, such as a methanone group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the pyrrolidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linker, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides or pyrrolidine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways and its pharmacokinetic properties are evaluated to determine its suitability for therapeutic use.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of various materials, including polymers, coatings, and specialty chemicals. Its unique chemical properties make it valuable for the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The triazole ring and pyrrolidine moiety contribute to its binding affinity and specificity for these targets. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone: can be compared with other triazole derivatives, such as [1-(2-Phenylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone and [1-(2-Methylpropyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone.

    This compound: can also be compared with other pyrrolidine derivatives, such as [1-(2-Cyclohexylethyl)pyrrolidin-3-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone.

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

[1-(2-cyclohexylethyl)triazol-4-yl]-[3-(diethylamino)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O/c1-3-22(4-2)17-11-12-23(14-17)19(25)18-15-24(21-20-18)13-10-16-8-6-5-7-9-16/h15-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBQCCIIESICAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C(=O)C2=CN(N=N2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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